Antiparasitic Agent-16 Exhibits Superior Potency Against T. cruzi Amastigotes Compared to Reference Drug Benznidazole
Antiparasitic agent-16 (compound 15) demonstrates an IC50 of 0.60 μM against the intracellular amastigote form of T. cruzi [1]. In a separate but comparable in vitro assay using the same parasite form, the reference drug benznidazole exhibits an IC50 of 2.67 ± 0.39 μM [2]. This represents a 4.45-fold greater potency for agent-16 relative to benznidazole.
| Evidence Dimension | In vitro inhibitory concentration (IC50) against T. cruzi amastigotes |
|---|---|
| Target Compound Data | 0.60 μM |
| Comparator Or Baseline | Benznidazole: 2.67 ± 0.39 μM |
| Quantified Difference | 4.45-fold greater potency for Antiparasitic agent-16 |
| Conditions | In vitro assay against T. cruzi amastigotes; agent-16 tested in RAW 264.7 macrophages infected with T. cruzi [1]; benznidazole tested in comparable amastigote inhibition assay [2]. |
Why This Matters
For researchers focused on Chagas disease drug discovery, the 4.45-fold improvement in potency over the clinical reference drug benznidazole positions agent-16 as a promising lead candidate for further optimization, potentially enabling lower effective doses and reduced systemic exposure.
- [1] Conceição JMD, et al. Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones. Eur J Med Chem. 2023 Jun 5;254:115310. View Source
- [2] Table 3. Results of activity against the amastigote form of T. cruzi. Trop Med Infect Dis. 2024 Aug 24;9(9):191. View Source
